11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether
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Overview
Description
11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether is a complex organic compound with a unique structure that combines indole and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and acridine rings, followed by their fusion and subsequent functionalization to introduce the methoxy and methyl ether groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound is of interest for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may be used in the development of new materials, such as dyes, pigments, or polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether: Lacks the methoxy group, which may affect its reactivity and biological activity.
11-methoxy-5H-indolo[3,2-c]acridin-8-yl methyl ether: Lacks the dihydro component, which may influence its stability and solubility.
11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl ethyl ether: Has an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Uniqueness
11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-9-10-18(25-2)20-15(17)11-12-7-8-14-13-5-3-4-6-16(13)22-21(14)19(12)23-20/h3-6,9-11,22H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMZEOCELYMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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